

An In-depth Technical Guide to 1,3,5-Tris(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3,5-Tris(trifluoromethyl)benzene

Cat. No.: B044845

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic data, and synthesis of **1,3,5-Tris(trifluoromethyl)benzene**. This highly fluorinated aromatic compound serves as a critical building block in various fields, including medicinal chemistry, materials science, and agrochemical development. Its unique electronic properties, conferred by the three trifluoromethyl groups, make it a valuable synthon for introducing fluorine into larger molecules, thereby modulating their biological activity, stability, and lipophilicity. This document is intended to be a key resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Introduction

1,3,5-Tris(trifluoromethyl)benzene (CAS No. 729-81-7) is a unique aromatic compound characterized by a benzene ring symmetrically substituted with three trifluoromethyl (-CF₃) groups.^[1] The strong electron-withdrawing nature of these groups significantly influences the electronic properties and reactivity of the benzene ring, making it a versatile intermediate in organic synthesis.^[2] In the realm of drug discovery, the incorporation of trifluoromethyl groups is a well-established strategy to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.^[3] This guide details the fundamental molecular

characteristics of **1,3,5-Tris(trifluoromethyl)benzene**, providing essential data for its application in research and development.

Molecular Structure and Physicochemical Properties

The molecular structure of **1,3,5-Tris(trifluoromethyl)benzene** is defined by a planar benzene ring with three -CF₃ groups positioned at the 1, 3, and 5 positions. This symmetrical arrangement results in a non-polar molecule.^[1] The key physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₃ F ₉	[4]
Molecular Weight	282.11 g/mol	
CAS Number	729-81-7	
Appearance	Colorless liquid	
Density	1.514 g/mL at 25 °C	
Boiling Point	120 °C at 750 mmHg	
Refractive Index	n _{20/D} 1.359	
Flash Point	43 °C (109.4 °F) - closed cup	
Solubility	Insoluble in water; soluble in organic solvents such as chloroform and ethyl acetate (sparingly). [5]	

Spectroscopic Data

The following sections provide an overview of the key spectroscopic data for the characterization of **1,3,5-Tris(trifluoromethyl)benzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of **1,3,5-Tris(trifluoromethyl)benzene**.

Nucleus	Solvent	Chemical Shift (δ) in ppm	Multiplicity	Reference(s)
^1H NMR	CDCl_3	~8.0 (predicted)	Singlet (s)	[1]
^{13}C NMR	CDCl_3	Data not readily available	-	
^{19}F NMR	CDCl_3	-65.3 (used as an external standard)	Singlet (s)	

Note: Due to the high symmetry of the molecule, the ^1H NMR spectrum is expected to show a single peak for the three equivalent aromatic protons. Similarly, the ^{19}F NMR spectrum should exhibit a singlet for the nine equivalent fluorine atoms.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups and vibrational modes of the molecule.

Wavenumber (cm^{-1})	Assignment	Intensity	Reference(s)
~3100-3000	C-H stretch (aromatic)	Medium	
~1600, 1450	C=C stretch (aromatic ring)	Medium-Strong	
~1350-1100	C-F stretch (trifluoromethyl group)	Strong	
~900-675	C-H bend (out-of-plane)	Strong	

Note: The IR spectrum is dominated by strong absorbances corresponding to the C-F stretching vibrations of the trifluoromethyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

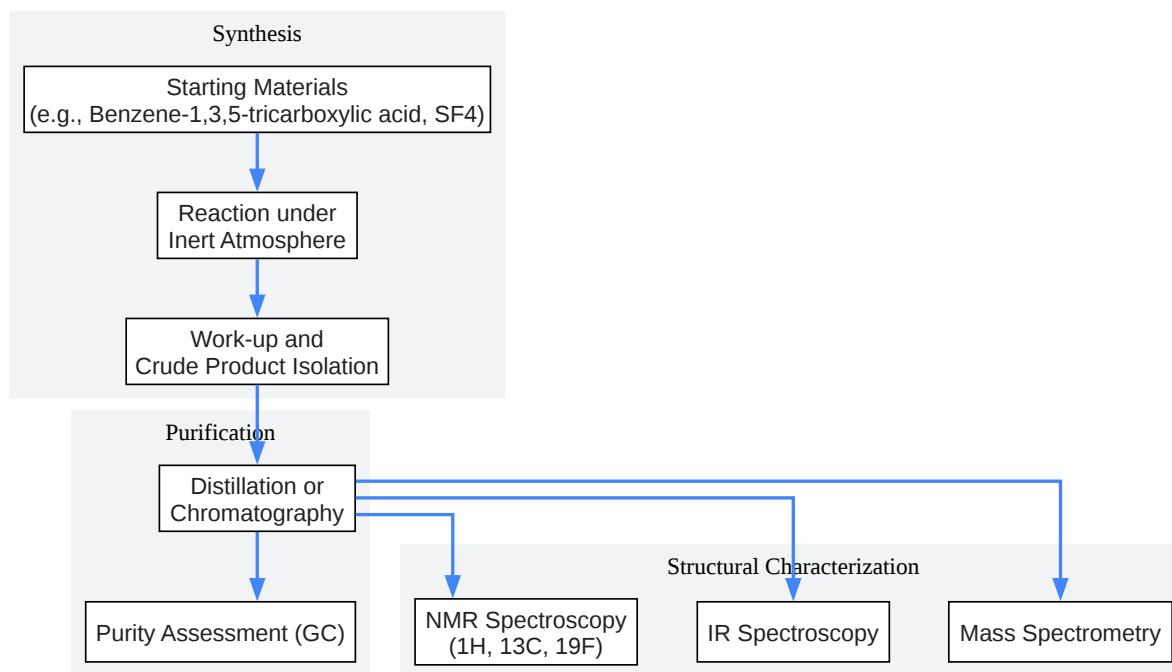
m/z	Relative Intensity (%)	Assignment	Reference(s)
282	Data not readily available	$[M]^+$ (Molecular ion)	[6]
263	Data not readily available	$[M-F]^+$	[7]
213	Data not readily available	$[M-CF_3]^+$	[7]

Synthesis and Reactivity

Synthetic Routes

1,3,5-Tris(trifluoromethyl)benzene has been synthesized by reacting benzene-1,3,5-tricarboxylic acid with sulfur tetrafluoride (SF_4).[\[5\]](#)[\[8\]](#) Another reported method involves the reaction of trifluoromethylbenzene and trifluoromethylnitromethane in the presence of a catalyst.[\[4\]](#)

Due to the hazardous nature of the reagents and the specialized conditions required, these syntheses should only be performed by trained professionals in a well-equipped laboratory.


Reactivity

The three strongly electron-withdrawing trifluoromethyl groups significantly deactivate the aromatic ring towards electrophilic substitution.[\[2\]](#) However, the C-H bonds are sufficiently acidic to undergo metalation with strong bases like n-butyllithium, providing a pathway for further functionalization.[\[5\]](#)

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and characterization of **1,3,5-Tris(trifluoromethyl)benzene** are not readily available in the public domain, likely due to the specialized nature of the procedures and the potential hazards involved. The following are generalized workflows based on common laboratory practices for handling similar fluorinated compounds.

General Characterization Workflow

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis and characterization of **1,3,5-Tris(trifluoromethyl)benzene**.

Applications in Drug Development and Materials Science

The unique properties of **1,3,5-Tris(trifluoromethyl)benzene** make it a valuable building block in several areas:

- Pharmaceutical Research: It serves as a starting material or intermediate for the synthesis of novel pharmaceutical compounds. The trifluoromethyl groups can enhance drug efficacy and metabolic stability.[2][9]
- Agrochemical Development: The incorporation of trifluoromethyl groups can improve the potency and stability of agrochemicals.[2]
- Materials Science: It is used in the development of advanced materials, such as specialty polymers and electronic components, where its fluorinated nature imparts desirable properties like thermal stability and chemical resistance.[2][9]

Safety Information

1,3,5-Tris(trifluoromethyl)benzene is a flammable liquid and vapor. It is irritating to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS).[10]

Molecular Visualization

The molecular structure of **1,3,5-Tris(trifluoromethyl)benzene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. chembk.com [chembk.com]
- 5. 1,3,5-Tris(trifluoromethyl)benzene CAS#: 729-81-7 [m.chemicalbook.com]
- 6. 1,3,5-Tris(trifluoromethyl)benzene [webbook.nist.gov]
- 7. Benzene, 1,3,5-tris(trifluoromethyl)- | C9H3F9 | CID 123085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scientificlabs.com [scientificlabs.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 1,3,5-Tris(trifluoromethyl)benzene - Safety Data Sheet [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,3,5-Tris(trifluoromethyl)benzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044845#molecular-structure-of-1-3-5-tris-trifluoromethyl-benzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com